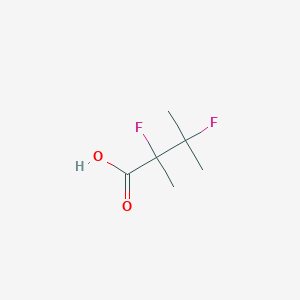
2,3-Difluoro-2,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-Difluoro-2,3-dimethylbutanoic acid” is a chemical compound with the molecular formula C6H10F2O2 . It is a colorless to yellow liquid or semi-solid or solid or lump . The IUPAC name for this compound is 3,3-difluoro-2,2-dimethylbutanoic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 152.14 . The InChI code for this compound is 1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) .Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid or semi-solid or solid or lump . The molecular weight of this compound is 152.14 . The InChI code for this compound is 1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) .Scientific Research Applications
Fluorinated Compounds in Chemical Synthesis
Fluorinated compounds like 2,3-difluoro-2,3-dimethylbutanoic acid play a crucial role in the synthesis of various organic molecules. They are used to introduce fluorine atoms or fluorinated groups into target molecules, significantly affecting the molecules' physical, chemical, and biological properties. For example, selective difluoromethylation and monofluoromethylation reactions demonstrate the importance of fluorine introduction in modifying bioactive compounds, suggesting that this compound could be utilized in similar synthetic applications to influence molecular properties in a targeted manner (Hu, Zhang, & Wang, 2009).
Environmental Fate and Degradation
Research on the aerobic biotransformation of fluorotelomer alcohols in wastewater treatment processes highlights the environmental persistence and transformation pathways of fluorinated compounds. This area of study is relevant for understanding the environmental behavior of this compound, including its biodegradability and potential accumulation in the environment. The study provides insight into how fluorinated acids might undergo biodegradation and transformation, leading to various fluorinated metabolites (Wang et al., 2005).
Photocatalytic Decomposition
The photocatalytic decomposition of perfluorocarboxylic acids using TiO2 under acidic conditions shows the potential for removing persistent fluorinated pollutants from water. This research suggests a possible environmental remediation application for compounds like this compound, indicating that advanced oxidation processes could be effective in breaking down fluorinated acids into less harmful products (Panchangam, Lin, Shaik, & Lin, 2009).
Application in Material Science
Fluorinated compounds are extensively used in material science for their unique properties, such as hydrophobicity and stability. The synthesis and surface activity of fluorinated surfactants demonstrate the role of fluorinated groups in lowering surface tension and improving the performance of surfactants, indicating that this compound could find applications in the development of new materials or as a surface-modifying agent to confer desired properties on various substrates (Han, Zhang, Li, & Li, 2009).
Safety and Hazards
Future Directions
Difluoromethylation processes have been studied extensively and have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . This suggests that “2,3-Difluoro-2,3-dimethylbutanoic acid” and similar compounds may have potential applications in the pharmaceutical industry.
properties
IUPAC Name |
2,3-difluoro-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-5(2,7)6(3,8)4(9)10/h1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZYGWWMPWUQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2532076.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)

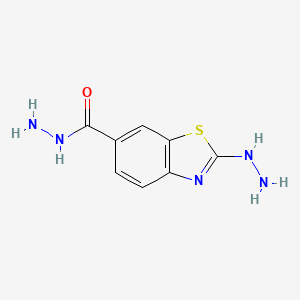
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2532084.png)

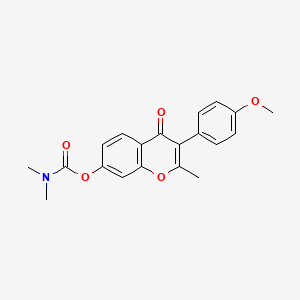
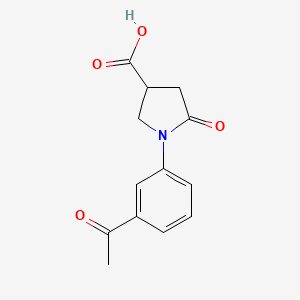
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)
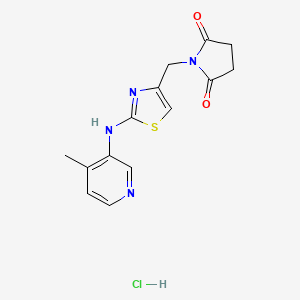
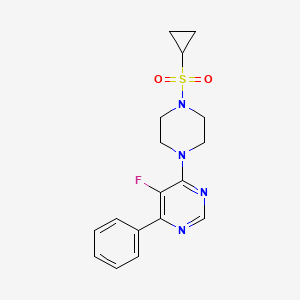
![4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2532093.png)

![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)